N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium is a chemical compound with the molecular formula C20H39Cl2N3O5 and a molecular weight of 472.448. This compound is primarily used in research settings and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium typically involves the reaction of trimethylamine with 2-methylbut-2-enoyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aminium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and membrane transport.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. These interactions are mediated through its aminium group and the ester linkage, which can undergo hydrolysis under physiological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium is unique due to its specific ester linkage and the presence of the 2-methylbut-2-enoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
835651-47-3 |
---|---|
Molekularformel |
C10H20NO2+ |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
trimethyl-[2-(2-methylbut-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C10H20NO2/c1-6-9(2)10(12)13-8-7-11(3,4)5/h6H,7-8H2,1-5H3/q+1 |
InChI-Schlüssel |
WPUNNDUAZCEOID-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.